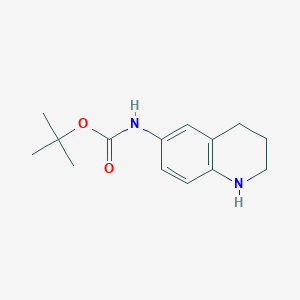

Boc-6-amino-1,2,3,4-tetrahydroquinoline

Description

Significance of the Tetrahydroisoquinoline (THIQ) Scaffold in Chemical Research

Prevalence in Natural Products and Biologically Active Compounds

The THIQ nucleus is a foundational component of the isoquinoline (B145761) alkaloids, a large and diverse family of natural products. nih.govrsc.org These compounds are widely distributed in nature, particularly in plants, and exhibit a vast range of structural variations and biological functions. nih.govnih.gov The structural similarity of some THIQ derivatives to neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) has also prompted research into their neurological effects. nih.gov The syntheses of these alkaloids are extensively investigated due to their complex structural features and high therapeutic potential. nih.gov

Examples of naturally occurring or biologically active molecules containing the THIQ moiety are presented in the table below.

| Compound Name | Classification/Activity |

| Naphthyridinomycin | THIQ-based antitumor antibiotic |

| Quinocarcin | THIQ-based antitumor antibiotic |

| Saframycin A | THIQ-based antitumor antibiotic |

| (S)-Laudanosine | Benzylisoquinoline alkaloid |

| Salsolidine | Simple isoquinoline alkaloid |

This table showcases select examples of compounds containing the Tetrahydroisoquinoline (THIQ) scaffold, highlighting its prevalence in bioactive molecules.

Role of the THIQ Core in Pharmaceutical and Agrochemical Development

The THIQ scaffold is considered a "privileged structure" in medicinal chemistry and drug discovery. nih.gov This designation stems from its recurring presence in molecules that exhibit a wide array of pharmacological activities. Synthetic and natural compounds containing the THIQ core have demonstrated properties including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antimalarial activities. nih.govresearchgate.net Its structural versatility and synthetic accessibility make it an ideal starting point for developing new therapeutic agents. acs.org The discovery process for new agrochemicals shares many similarities with pharmaceutical development, utilizing tools like structure-activity relationship (SAR) studies to optimize compounds for biological efficacy.

The development of modern agrochemicals is a complex process that requires the optimization of a candidate's solid-state properties to ensure stability and bioavailability, which is crucial for effective formulation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-11-6-7-12-10(9-11)5-4-8-15-12/h6-7,9,15H,4-5,8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZOYMCNZSCLDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)NCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474539-25-8 | |

| Record name | Boc-6-amino-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Rationale for N Boc Protection of the Tetrahydroisoquinoline Nitrogen

The secondary amine within the THIQ scaffold is a reactive site. To control its reactivity during the synthesis of more complex molecules, chemists employ protecting groups. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its unique stability and cleavage properties.

Strategic Utility in Multi-Step Organic Synthesis

In a multi-step synthesis, it is often necessary to perform chemical transformations on one part of a molecule while leaving another part, such as the THIQ nitrogen, unchanged. The Boc group serves as a temporary mask for the amine, preventing it from participating in unwanted side reactions. The Boc-protected amine forms a stable carbamate (B1207046) that is resistant to many nucleophiles and basic conditions. This stability allows for a broad range of chemical reactions to be carried out on other parts of the molecule without affecting the protected nitrogen. The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.

Overview of 6 Amino Functionalization in Thiq Systems

Direct Synthesis Routes to Boc-6-amino-1,2,3,4-tetrahydroquinoline

Direct synthetic routes to this compound are designed to introduce the amino group at the C6 position and the Boc-protecting group on the nitrogen of the heterocyclic ring in a concerted or sequential manner.

Palladium-Catalyzed Reductive Approaches

Palladium-catalyzed reactions are powerful tools for the formation of C-N bonds and for the reduction of functional groups. A plausible palladium-catalyzed reductive approach to this compound could involve the amination of a suitably functionalized tetrahydroquinoline precursor. For instance, a bromo-substituted tetrahydroquinoline could undergo a Buchwald-Hartwig amination reaction. nih.gov The synthesis of related N-methylpyrrolidine analogues has been achieved by deprotecting a Boc group followed by reductive amination. nih.gov

Another strategy involves the palladium-catalyzed direct arylation of aryl halides for the preparation of aporphine (B1220529) analogues, which includes the reduction of a dihydroisoquinoline intermediate to the tetrahydroisoquinoline core. nih.gov This highlights the utility of palladium catalysis in conjunction with reduction steps for the synthesis of complex THIQ structures. The development of specific palladium-catalyzed reductive aminations for the direct synthesis of this compound remains an area of interest for streamlining its production.

Multi-step Reaction Sequences

A common and versatile method for the synthesis of this compound involves a multi-step sequence starting from a readily available precursor. A typical pathway would begin with the synthesis of a 6-nitro-1,2,3,4-tetrahydroquinoline (B82555) derivative, followed by reduction of the nitro group to an amine, and subsequent protection of the heterocyclic nitrogen with a Boc group.

One reported synthesis of related compounds involved the reduction of anilines, which were then coupled with a thiophene (B33073) thioimidate reagent to yield the final products. nih.gov For the synthesis of 1,2,3,4-tetrahydroquinolines, a domino reaction strategy involving the reduction of a nitro group followed by cyclization and further reduction has been demonstrated to be highly efficient. nih.gov

A plausible multi-step synthesis for this compound is outlined below:

| Step | Reaction | Reactants | Reagents and Conditions | Product |

| 1 | Nitration | 1,2,3,4-Tetrahydroquinoline | HNO₃, H₂SO₄ | 6-Nitro-1,2,3,4-tetrahydroquinoline |

| 2 | Boc Protection | 6-Nitro-1,2,3,4-tetrahydroquinoline | (Boc)₂O, Et₃N, CH₂Cl₂ | tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate |

| 3 | Reduction | tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate | H₂, Pd/C, EtOH | This compound |

General Approaches for Tetrahydroisoquinoline (THIQ) Core Synthesis Relevant to Boc-Protection

The synthesis of the core tetrahydroisoquinoline (THIQ) ring system is a fundamental aspect of producing a wide array of derivatives, including the target compound. Several classical and modern synthetic methods are available for this purpose.

Pictet–Spengler Condensation and its Variants

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. wikipedia.orgorganicreactions.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. wikipedia.orgyoutube.com The reaction is a special case of the Mannich reaction and is driven by the electrophilicity of the iminium ion formed in situ. wikipedia.org

The versatility of the Pictet-Spengler reaction has been demonstrated in the synthesis of a wide range of natural products and biologically active compounds. nih.gov For the synthesis of precursors to this compound, a suitably substituted phenylethylamine would be required. The reaction conditions can be tailored based on the nucleophilicity of the aromatic ring; electron-rich systems react under milder conditions, while less reactive substrates may require stronger acids and higher temperatures. wikipedia.org The Pictet–Spengler reaction has also been successfully adapted for solid-phase synthesis, enabling the generation of combinatorial libraries of tetrahydroisoquinoline derivatives.

| Reactant A (β-arylethylamine) | Reactant B (Carbonyl) | Catalyst/Solvent | Product (THIQ Core) |

| Phenylethylamine | Dimethoxymethane | HCl | 1,2,3,4-Tetrahydroisoquinoline (B50084) wikipedia.org |

| 3,4-Dimethoxyphenylethylamine | Formaldehyde | Acid | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| Tryptamine (B22526) | Aldehyde | Acid | Tetrahydro-β-carboline nih.gov |

Bischler–Napieralski Cyclization and Subsequent Reductions

The Bischler-Napieralski reaction is another classical method for the synthesis of 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding tetrahydroisoquinolines. organic-chemistry.orgwikipedia.org This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent, typically a strong Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org

The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product. organic-chemistry.org The resulting 3,4-dihydroisoquinoline (B110456) can be reduced to a tetrahydroisoquinoline using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). nih.gov This two-step sequence provides a reliable route to the THIQ scaffold. nih.gov

| Starting Material (β-arylethylamide) | Cyclization Reagent | Reduction Reagent | Product (THIQ) |

| N-Phenethylacetamide | POCl₃ | NaBH₄ | 1-Methyl-1,2,3,4-tetrahydroisoquinoline |

| Differentially substituted amides | POCl₃ or Poly(phosphoric acid) | NaBH₄ | Substituted THIQs nih.gov |

Multicomponent Reactions (MCRs) for THIQ Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov Several MCRs have been developed for the synthesis of tetrahydroisoquinoline scaffolds, offering advantages in terms of efficiency and atom economy. nih.govresearchgate.netsemanticscholar.org

One such approach involves the reaction of a dihydroisoquinoline, a carboxylic acid, and an alkynyl ether to generate a functionalized tetrahydroisoquinoline. nih.gov Another MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to produce complex fused heterocyclic systems. acs.org These reactions often proceed through the formation of key intermediates like iminium ions, which then undergo further transformations to yield the final product. The diversity of accessible structures makes MCRs an attractive strategy for generating libraries of THIQ derivatives for drug discovery. researchgate.netsemanticscholar.org

| Component 1 | Component 2 | Component 3 | Product Type |

| Dihydroisoquinoline | Carboxylic Acid | Alkynyl Ether | Functionalized Tetrahydroisoquinoline nih.gov |

| Isatin | Tetrahydroisoquinoline | Terminal Alkyne | Spirooxindole and fused systems acs.org |

| Naphthol | Aldehyde | Tetrahydroisoquinoline | Naphthoxazine derivatives researchgate.net |

Asymmetric Synthesis of Chiral THIQ Intermediates

The creation of chiral 1,2,3,4-tetrahydroisoquinoline (THIQ) intermediates is a cornerstone in the synthesis of numerous biologically active compounds. nih.gov The stereochemistry at the C1 position is often crucial for their pharmacological activity. nih.gov Various asymmetric methods have been developed to achieve high enantioselectivity in the formation of these intermediates.

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and practical method for the enantioselective reduction of prochiral 3,4-dihydroisoquinolines (DHIQs) to chiral THIQs. bohrium.comacs.org This method avoids the use of high-pressure hydrogen gas, employing instead hydrogen donors like formic acid/triethylamine (B128534) mixtures or isopropanol. thieme-connect.com The success of ATH heavily relies on the catalyst system, which typically consists of a transition metal complexed with a chiral ligand.

Ruthenium-based catalysts, particularly those of the Noyori-Ikariya type, such as (arene)Ru(II)/TsDPEN complexes, have demonstrated high efficiency and enantioselectivity in the ATH of DHIQs. thieme-connect.comnih.gov For instance, the ATH of 1-aryl-substituted DHIQs using a Ru-catalyst with formic acid and triethylamine as the hydrogen source can produce the corresponding chiral THIQs in high yields and with excellent enantiomeric excess (ee). thieme-connect.com Rhodium and iridium catalysts have also been effectively utilized. Rhodium complexes with diamine ligands have been used for the ATH of DHIQs, achieving up to 99% ee. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as novel ligands in rhodium complexes for the ATH of DHIQs, showing good reactivity and enantioselectivity. nih.gov Iridium-catalyzed ATH of quinolines using Hantzsch esters as the hydrogen source also provides an efficient route to tetrahydroquinolines. dicp.ac.cn

The choice of catalyst and reaction conditions can be tuned to achieve high stereoselectivity for a range of substrates, including those with steric hindrance. acs.orgthieme-connect.com

Table 1: Examples of Catalysts and Conditions for Asymmetric Transfer Hydrogenation of DHIQs

| Catalyst System | Hydrogen Source | Substrate Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (Arene)Ru(II)/TsDPEN | HCOOH/Et₃N | 1-Aryl-DHIQs | Up to 99% | thieme-connect.com |

| Rhodium/Diamine | HCOOH/Et₃N | DHIQs | Up to 99% | bohrium.com |

| [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | Hantzsch Ester | Quinolines | Up to 88% | dicp.ac.cn |

Beyond ATH, several other strategies are employed to establish the stereochemistry of THIQ intermediates, including diastereoselective and other enantioselective methods.

The Pictet-Spengler reaction is a classic and powerful method for constructing the THIQ skeleton. researchgate.net By using a chiral auxiliary or a chiral catalyst, this reaction can be rendered highly enantioselective. nih.govnih.gov Chiral Brønsted acids, such as phosphoric acids, have been successfully used to catalyze the Pictet-Spengler reaction, affording optically active tetrahydro-β-carbolines and THIQs directly from tryptamine or phenethylamine (B48288) derivatives and aldehydes. nih.govnih.govacs.org This biomimetic approach allows for the synthesis of complex alkaloids from simple precursors. nih.govacs.orgacs.org

Diastereoselective approaches often involve the use of a chiral starting material or auxiliary to control the stereochemical outcome of the reaction. For example, the cyclization of N-acyl derivatives of β-phenylethylamines, prepared from chiral amino acids, can lead to the formation of THIQs with high diastereoselectivity. nih.gov The Pomeranz–Fritsch–Bobbitt synthesis is another classical method that has been adapted for the diastereoselective synthesis of THIQs by employing chiral auxiliaries. nih.gov Furthermore, radical cyclization of precursors derived from L-Dopa has been shown to produce cis-1-substituted tetrahydroisoquinolines with excellent enantiomeric excess. bohrium.com

These methods provide a versatile toolbox for chemists to synthesize a wide array of structurally diverse and enantiomerically pure THIQ intermediates, which are precursors to the target molecule.

Strategies for Introducing the 6-Amino Group into the THIQ Core

Once the THIQ scaffold is established, the next critical step is the introduction of an amino group at the 6-position of the aromatic ring. This is typically achieved through the reduction of a nitro group precursor or via modern cross-coupling methodologies.

A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro compound. This strategy involves the nitration of the THIQ core, followed by the reduction of the resulting 6-nitro-1,2,3,4-tetrahydroquinoline.

The nitration of the THIQ ring system must be carefully controlled to achieve regioselectivity for the 6-position. The reduction of the nitro group can then be accomplished using various reducing agents. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere is a widely used method. nih.gov Other chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) in acetic acid or ammonium (B1175870) chloride solution can also be employed for this transformation. nih.gov These methods are generally high-yielding and tolerant of a range of functional groups.

The Buchwald–Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a go-to method for the synthesis of arylamines due to its broad substrate scope and functional group tolerance. wikipedia.org

To synthesize 6-amino-1,2,3,4-tetrahydroquinoline using this approach, a halogenated THIQ precursor, such as 6-bromo-1,2,3,4-tetrahydroquinoline, is required. This precursor is then coupled with an ammonia (B1221849) equivalent in the presence of a palladium catalyst and a suitable ligand. Direct coupling with ammonia can be challenging due to its tight binding to the palladium catalyst. wikipedia.org To overcome this, ammonia surrogates are often used. wikipedia.orgresearchgate.net One such effective ammonia equivalent is lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂). researchgate.netnih.gov The reaction proceeds via an oxidative addition, transmetalation, and reductive elimination catalytic cycle. A specific example demonstrated the successful amination of 6-bromo-2-chloroquinoline (B23617) using LiN(SiMe₃)₂. nih.gov This methodology is directly applicable to the 6-bromo-THIQ scaffold.

Table 2: Key Reagents for Buchwald-Hartwig Amination

| Component | Example Reagents | Role in Reaction |

|---|---|---|

| Aryl Halide | 6-Bromo-1,2,3,4-tetrahydroquinoline | Electrophilic coupling partner |

| Ammonia Source | Lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) | Nucleophilic amine source |

| Palladium Catalyst | Pd(dba)₂, Pd(OAc)₂ | Facilitates the cross-coupling |

| Ligand | P(t-Bu)₃, XPhos, Josiphos-type ligands | Stabilizes catalyst, promotes reaction |

Introduction of the Boc Protecting Group

The final step in the synthesis of the target compound is the protection of the newly introduced 6-amino group with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis to mask the reactivity of the amine during subsequent chemical steps. wikipedia.org

The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride (B1165640). wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out by treating 6-amino-1,2,3,4-tetrahydroquinoline with Boc₂O in a suitable solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile. wikipedia.orgmychemblog.com The reaction can be performed under neutral conditions or in the presence of a base. commonorganicchemistry.comorganic-chemistry.org Common bases include sodium bicarbonate, triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP), which can catalyze the reaction. wikipedia.orgmychemblog.com The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the stable tert-butyl carbamate (B1207046). commonorganicchemistry.com The byproducts of this reaction are tert-butanol (B103910) and carbon dioxide, which are easily removed. commonorganicchemistry.com This protection step is generally efficient and high-yielding. mychemblog.com

Reagents and Reaction Conditions for N-tert-Butoxycarbonylation

The N-tert-butoxycarbonylation of amines is a widely utilized reaction in organic synthesis. The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. orgsyn.orgchemicalbook.com This reagent is favored due to its relative stability, ease of handling, and the formation of volatile byproducts that are easily removed from the reaction mixture. chemicalbook.com

The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride. mychemblog.com A variety of bases and solvent systems can be employed, and the choice often depends on the specific substrate and desired reaction rate. Common solvents include aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM), which are effective at dissolving both the amine substrate and the Boc anhydride. mychemblog.comchemicalbook.com

A representative procedure for the Boc protection of an amino-1,2,3,4-tetrahydroquinoline derivative involves dissolving the amine in a suitable solvent, such as THF, and cooling the solution to 0°C. chemicalbook.com Di-tert-butyl dicarbonate, often dissolved in the same solvent, is then added dropwise to the cooled amine solution. The reaction is typically stirred at this temperature for a period of time to ensure complete conversion. chemicalbook.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, commonly by silica (B1680970) gel column chromatography. chemicalbook.com

An analogous procedure for the synthesis of tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate, a constitutional isomer of the target compound, provides a clear example of the reaction conditions. In this synthesis, 8-amino-1,2,3,4-tetrahydroquinoline was dissolved in THF and cooled to 0°C. Di-tert-butyl dicarbonate dissolved in THF was then added dropwise, and the reaction mixture was stirred at 0°C for an additional two hours. This process yielded the desired product in 75.26% yield after purification. chemicalbook.com

Table 1: Reaction Conditions for the N-tert-Butoxycarbonylation of Amino-1,2,3,4-tetrahydroquinoline

| Parameter | Condition |

| Substrate | 8-Amino-1,2,3,4-tetrahydroquinoline |

| Reagent | Di-tert-butyl dicarbonate |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C |

| Reaction Time | 3 hours |

| Yield | 75.26% |

This data is based on the synthesis of the constitutional isomer, tert-butyl (1,2,3,4-tetrahydroquinolin-8-yl)carbamate, as a representative example. chemicalbook.com

Chemoselectivity Considerations in Boc Protection

The chemoselectivity of the N-tert-butoxycarbonylation reaction is a critical consideration, particularly when the substrate contains multiple nucleophilic sites. In the case of 6-amino-1,2,3,4-tetrahydroquinoline, the molecule possesses two distinct amine functionalities: a primary aromatic amine at the 6-position of the quinoline (B57606) ring and a secondary aliphatic amine within the heterocyclic ring.

The relative nucleophilicity of these two amines dictates the site of Boc protection. Generally, aliphatic amines are more nucleophilic than aromatic amines. This difference in reactivity allows for the selective protection of the aliphatic amine under appropriate reaction conditions. However, the secondary amine in the tetrahydroquinoline ring is part of the core structure and its reactivity can be influenced by steric hindrance.

In many standard Boc protection procedures, if both an aliphatic and an aromatic amine are present, the reaction will preferentially occur at the more nucleophilic aliphatic amine. To achieve selective protection of the aromatic amine, specific conditions or a pre-protection strategy for the aliphatic amine may be necessary. For the synthesis of this compound, where the Boc group is on the exocyclic aromatic amine, it is implied that the secondary amine of the tetrahydroquinoline ring is either already protected or the reaction conditions are tailored to favor reaction at the 6-amino position.

It is also noteworthy that under certain conditions, such as in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), the reactivity of Boc anhydride is enhanced, which can sometimes lead to di-protection if multiple amine sites are available and sterically accessible. chemicalbook.com Therefore, careful control of stoichiometry and reaction conditions is essential to achieve the desired mono-protected product.

Boc Protecting Group Chemistry

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under specific acidic conditions. nih.gov

The removal of the Boc group from this compound is a critical step in many synthetic routes to expose the secondary amine for further functionalization.

The most common method for the deprotection of the Boc group is through acid-catalyzed cleavage. researchgate.net Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this purpose. ucl.ac.uk The mechanism involves protonation of the carbamate oxygen, followed by the elimination of isobutylene (B52900) and carbon dioxide to yield the free amine.

A typical procedure involves treating the Boc-protected compound with a solution of TFA in a solvent like dichloromethane (DCM) or with a solution of HCl in an organic solvent such as dioxane or methanol (B129727). ucl.ac.uk These reactions are generally efficient and proceed at room temperature. The choice of acid and solvent can be tailored to the specific requirements of the reaction, such as the solubility of the starting material and the desired form of the product (e.g., as a salt or a free base after neutralization).

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in dichloromethane (DCM) | Reaction is typically fast and efficient at room temperature. |

| Hydrochloric Acid (HCl) | In methanol or dioxane | Provides the hydrochloride salt of the deprotected amine. |

In recent years, there has been a growing interest in developing more environmentally friendly and sustainable methods for chemical transformations. For Boc deprotection, several alternative strategies have been explored.

Deep Eutectic Solvents (DESs) have emerged as green reaction media for various organic reactions, including the removal of the Boc group. mdpi.com A Brønsted acidic DES, such as one composed of choline (B1196258) chloride and p-toluenesulfonic acid, can serve as both the solvent and the catalyst for the deprotection reaction. mdpi.com This approach offers advantages in terms of reduced use of volatile organic solvents and potential for recyclability. mdpi.com

Silica gel has also been reported as a catalyst for the selective deprotection of N-Boc groups. jlu.edu.cnresearchgate.netepa.gov The reaction is typically carried out by heating the N-Boc compound with silica gel in a suitable solvent, such as toluene (B28343), under reflux conditions. jlu.edu.cnresearchgate.netepa.gov This method can be particularly useful when other acid-sensitive functional groups are present in the molecule. researchgate.netepa.gov

| Method | Typical Conditions | Advantages |

|---|---|---|

| Deep Eutectic Solvents (DESs) | Use of a Brønsted acidic DES (e.g., choline chloride/p-toluenesulfonic acid) | Green solvent, catalyst and solvent in one, potential for recyclability. mdpi.com |

| Silica Gel | Refluxing in a solvent like toluene in the presence of silica gel | Mild conditions, potential for selectivity with other acid-labile groups. jlu.edu.cnresearchgate.netepa.gov |

The Boc protecting group in this compound exhibits stability towards a range of reaction conditions, which is a key feature of its utility in multi-step synthesis. It is generally stable to basic conditions and a variety of nucleophiles. nih.gov This stability allows for chemical modifications at other parts of the molecule without affecting the Boc-protected amine. For instance, reactions involving the 6-amino group, such as acylation or alkylation, can be performed without the risk of Boc group cleavage, provided that acidic conditions are avoided. The Boc group is also stable to catalytic hydrogenation, which allows for the reduction of other functional groups in the molecule while keeping the secondary amine protected. researchgate.net

Deprotection Methodologies

Reactivity of the 6-Amino Functionality

The primary amino group at the 6-position of the tetrahydroquinoline ring is a key site for nucleophilic reactions, enabling the introduction of a wide array of substituents.

Derivatization via Acylation and Amidation

The 6-amino group of the tetrahydroquinoline ring is a primary aromatic amine and, as such, is readily susceptible to acylation and amidation reactions. These transformations are fundamental for introducing a wide variety of substituents, thereby modifying the compound's steric and electronic properties.

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) proceeds smoothly to afford the corresponding N-(6-amido) derivatives. The Boc protecting group on the heterocyclic nitrogen is stable under these typically mild, often slightly basic or neutral, conditions.

Amidation: Direct amidation with carboxylic acids is also a viable strategy, generally requiring the use of coupling reagents to activate the carboxylic acid. Common coupling agents used for forming amide bonds include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization if chiral acids are used. nih.gov More modern and efficient methods may employ phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or boronic acid catalysts. nih.gov These methods provide a direct route to amide derivatives under relatively mild conditions that preserve the integrity of the Boc group and the tetrahydroquinoline core.

The table below summarizes typical conditions for these transformations, based on general procedures for the amidation of aromatic amines.

| Reaction Type | Reagent(s) | Typical Conditions | Product |

| Acylation | Acetyl chloride, Triethylamine | CH₂Cl₂, 0 °C to rt | N-(1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide |

| Amidation | Benzoic acid, EDC, HOBt | DMF or CH₂Cl₂, rt | N-(1-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide |

Reductive Amination Reactions

The primary amino group at the C-6 position can serve as the nucleophile in reductive amination reactions with various aldehydes and ketones. This reaction provides a powerful and direct method for synthesizing N-alkylated and N-arylated derivatives. The process typically involves two stages: the initial formation of a Schiff base (imine) intermediate, followed by its in-situ reduction to the corresponding secondary amine.

A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) being particularly effective due to its mildness and tolerance for a wide range of functional groups. organic-chemistry.org Other common reagents include sodium cyanoborohydride (NaBH₃CN) under slightly acidic conditions. The reaction is generally high-yielding and prevents the overalkylation that can be problematic in direct alkylation methods. nih.gov For instance, reacting this compound with an aldehyde like benzaldehyde (B42025) in the presence of STAB would yield the corresponding N-benzyl derivative.

The versatility of the Boc protecting group is advantageous here, as it can be subsequently removed under acidic conditions if further functionalization of the heterocyclic nitrogen is desired. nih.gov

| Carbonyl Compound | Reducing Agent | Typical Solvent | Product Type |

| Benzaldehyde | Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) | N-benzyl secondary amine |

| Acetone | Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetic Acid | N-isopropyl secondary amine |

| Cyclohexanone | Sodium Triacetoxyborohydride (STAB) | Dichloroethane (DCE) | N-cyclohexyl secondary amine |

Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the this compound scaffold can participate in several such transformations.

Buchwald-Hartwig Amination: The 6-amino group can act as a nucleophilic coupling partner in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl or heteroaryl halides/triflates. nih.gov This reaction allows for the construction of diarylamine structures, linking the tetrahydroquinoline core to other aromatic systems. The choice of palladium precursor, ligand (e.g., phosphine-based ligands like XPhos or SPhos), and base is crucial for achieving high yields. rsc.orgresearchgate.net

Suzuki-Miyaura Coupling: While the native 6-amino group is not a direct participant, it serves as a synthetic handle for introducing functionalities suitable for Suzuki coupling. For example, the amine can be converted into a halide (e.g., bromide or iodide) via a Sandmeyer-type reaction. The resulting 6-halo-tetrahydroquinoline derivative can then undergo a Suzuki-Miyaura cross-coupling reaction with a wide array of aryl or vinyl boronic acids or esters. nih.govnih.govorganic-chemistry.org This two-step sequence provides access to 6-aryl-tetrahydroquinolines, a motif present in numerous biologically active compounds.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System (Example) | Product Type |

| Buchwald-Hartwig | Boc-6-amino-THQ | Aryl Bromide | Pd₂(dba)₃, XPhos, NaOtBu | 6-(N-arylamino)-THQ |

| Suzuki-Miyaura (via 6-bromo intermediate) | Boc-6-bromo-THQ | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | 6-Phenyl-THQ |

Reactivity of the Tetrahydroisoquinoline Ring System

Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring

The benzene (B151609) ring of the tetrahydroquinoline system is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen atoms. The regiochemical outcome of such reactions is controlled by the directing effects of both the 6-amino group and the N-Boc group.

The directing influence of substituents on an aromatic ring is a well-established principle in organic chemistry. masterorganicchemistry.com

6-Amino Group: The primary amine at C-6 is a powerful activating group and is ortho, para-directing. It strongly directs incoming electrophiles to the C-5 and C-7 positions.

N-Boc Group: The nitrogen atom of the heterocyclic ring is part of a carbamate functionality. The lone pair on this nitrogen can participate in resonance with the aromatic ring, making it an activating group and an ortho, para-director. It directs incoming electrophiles to the C-5 and C-8 positions.

The net effect is a combination of these influences. The C-5 position is activated by both the 6-amino group (ortho) and the N-Boc group (ortho), making it the most likely site for electrophilic attack. The C-7 position is also strongly activated by the 6-amino group (para). Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are expected to yield a mixture of 5- and 7-substituted products, with the 5-substituted isomer often predominating due to the synergistic activation. rsc.org

| Electrophile (E⁺) | Predicted Major Product(s) | Directing Influence |

| NO₂⁺ (Nitration) | 5-Nitro & 7-Nitro derivatives | C-5: ortho to -NH₂, ortho to -NBocC-7: para to -NH₂ |

| Br⁺ (Bromination) | 5-Bromo & 7-Bromo derivatives | C-5: ortho to -NH₂, ortho to -NBocC-7: para to -NH₂ |

Functionalization at Other Positions of the THIQ Scaffold

Beyond the aromatic ring, the tetrahydroisoquinoline (THIQ) scaffold itself can be functionalized, particularly at the C-1 position, which is alpha to the ring nitrogen. The N-Boc group plays a crucial role in facilitating these reactions.

One prominent method is the cross-dehydrogenative coupling (CDC) reaction. nih.govacs.org In the presence of a suitable catalyst (e.g., copper or iron salts) and an oxidant, the N-Boc protected THIQ can react with various nucleophiles, including indoles, pyrroles, and electron-rich arenes, to form a new C-C bond at the C-1 position. nih.govacs.org This reaction proceeds via the formation of an intermediate N-acyliminium ion, which is then attacked by the nucleophile. The N-Boc group is essential for stabilizing this reactive intermediate.

Another strategy involves the direct α-lithiation of the N-Boc protected ring, analogous to reactions developed for N-Boc-piperazines. beilstein-journals.org Using a strong base like sec-butyllithium (B1581126) in the presence of a ligand such as TMEDA, a proton can be abstracted from the C-1 position. The resulting organolithium species can be trapped with a variety of electrophiles (e.g., alkyl halides, aldehydes, or ketones), allowing for the introduction of diverse substituents at the C-1 position. These methods provide powerful tools for elaborating the core structure of this compound.

Deprotonation-Substitution at C2 and C4 of N-Boc-THQs

The functionalization of the saturated carbocyclic portion of N-Boc-tetrahydroquinolines can be achieved via deprotonation using strong organolithium bases, followed by quenching with an electrophile. The position of deprotonation is highly dependent on the reaction conditions and the presence of directing groups. While the N-Boc group can act as a directed metalation group (DMG), it typically directs lithiation to the C8 position on the aromatic ring. baranlab.orgwikipedia.org However, protons on the carbons alpha to the nitrogen atom (C2 and C4) can also be abstracted due to their increased acidity.

Research has shown that treating N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines with n-butyllithium leads to efficient lithiation at the 2-position, allowing for the introduction of various electrophiles. researchgate.net More detailed studies on the parent N-Boc-THQ have explored the site selectivity of deprotonation, revealing that the C4 position can be selectively functionalized. researchgate.net The use of different organolithium bases and additives can tune the regioselectivity of this reaction. For instance, treatment of N-Boc-THQ with t-BuLi in the presence of phosphoramide (B1221513) ligands like HMPA (hexamethylphosphoramide) or TPPA (tris(pyrrolidino)phosphoric acid triamide) leads to selective deprotonation and subsequent alkylation at the C4 position. researchgate.net

The general mechanism involves the coordination of the lithium base to the Lewis basic oxygen of the Boc group, which facilitates the abstraction of a nearby proton. The resulting organolithium intermediate can then react with a range of electrophiles (E+), such as alkyl halides, to yield the substituted product.

Table 1: Site Selectivity in the Deprotonation-Methylation of N-Boc-Tetrahydroquinoline

Data sourced from studies on metalation site selectivity. researchgate.net

| Base/Additive (1.0 equiv) | Temperature (°C) | Time | Electrophile (MeI) | Major Product (Position of CH₃) | Yield (%) |

| t-BuLi | -78 | 10 min | 1.1 equiv | C8 | 10 |

| n-BuLi / TMEDA | -78 | 1 h | 1.1 equiv | C8 | 95 |

| t-BuLi / t-BuOK | -78 | 10 min | 1.1 equiv | C4 | 20 |

| t-BuLi / DMPU | -78 | 10 min | 1.1 equiv | C4 | 30 |

| t-BuLi / HMPA | -78 | 10 min | 1.1 equiv | C4 | 55 |

| t-BuLi / TPPA | -78 | 10 min | 1.1 equiv | C4 | 65 |

Carbonylation Reactions

Carbonylation reactions are powerful tools for introducing carbonyl functionalities into organic molecules. For N-Boc-tetrahydroquinolines, palladium-catalyzed carbonylation represents a viable, though not extensively documented, pathway for functionalization. This transformation typically requires a pre-functionalized substrate, such as a halogenated or lithiated tetrahydroquinoline, which can then undergo a palladium-catalyzed reaction with carbon monoxide and a suitable nucleophile.

A related synthetic strategy involves the reaction of an 8-lithio-derivative of 5,6,7,8-tetrahydroquinoline (B84679) with isocyanates to furnish 8-carboxamides, effectively achieving a carbonylation at a specific position. rsc.org For the this compound scaffold, a plausible route would involve initial directed ortho-metalation at the C5 or C7 position, guided by the 6-amino group (after suitable protection), followed by halogenation. The resulting aryl halide could then be subjected to palladium-catalyzed aminocarbonylation.

The general conditions for such reactions involve a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand (e.g., PPh₃, Xantphos), a base, and a source of carbon monoxide (CO gas). The reaction proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, CO insertion into the aryl-palladium bond, and subsequent reductive elimination to yield the final carboxamide product.

Table 2: Illustrative Examples of Palladium-Catalyzed Carbonylation of N-Heterocycles

This table presents examples from related systems to demonstrate the general applicability of the methodology.

| Substrate | Catalyst/Ligand | CO Pressure | Nucleophile | Product Type | Reference |

| 6-Iodoquinoline | Pd(OAc)₂ / PPh₃ | 40 bar | Various Amines | Quinoline-6-glyoxylamide | [N/A] |

| 6-Iodoquinoline | Pd(OAc)₂ / Xantphos | 1 atm | Various Amines | Quinoline-6-carboxamide | [N/A] |

| Aryl Bromides | PdCl₂ | 1 atm | Amidines | N-Aryl Amidines | nih.gov |

| N-Boc Indoles | PdCl₂ | N/A (Oxidation) | H₂O / MeOH | 3-Oxoindolines | researchgate.net |

Phosphonylation Reactions

The introduction of a phosphonate (B1237965) group into the tetrahydroquinoline core yields α-aminophosphonic acids, which are important analogues of α-amino acids. A key strategy for the phosphonylation of the N-Boc-tetrahydroquinoline skeleton involves the generation of an N-acyliminium ion intermediate, which is subsequently trapped by a phosphorus-based nucleophile like trimethyl phosphite (B83602) or diethyl phosphite. nih.gov

One effective method starts from the quinoline core, which is first activated with benzyl (B1604629) chloroformate, followed by the addition of a phosphite. The resulting N-Cbz-1,2-dihydroquinoline-2-phosphonate can be hydrogenated to the corresponding N-Cbz-1,2,3,4-tetrahydroquinoline-2-phosphonate. Subsequent hydrolysis yields the desired 1,2,3,4-tetrahydroquinoline-2-phosphonic acid. nih.gov This approach allows for the specific introduction of the phosphonate moiety at the C2 position.

Alternatively, an N-Boc protected lactam, 3,4-dihydro-2(1H)-quinolinone, can be reduced and converted into a methoxyaminal. Treatment with a Lewis acid in the presence of trimethyl phosphite generates an N-acyliminium ion in situ, which reacts to form the dimethyl N-Boc-1,2,3,4-tetrahydroquinoline-2-phosphonate. nih.gov Electrochemical methods have also been reported for the C-P bond formation in the related N-Boc-tetrahydroisoquinoline system, suggesting a potential pathway for direct C-H phosphonylation. beilstein-journals.org

Table 3: Synthesis of 1,2,3,4-Tetrahydroquinoline-2-phosphonic Acid

Data adapted from an efficient synthesis protocol for α-aminophosphonic acids. nih.gov

| Starting Material | Key Intermediate | Phosphonylation Reagent | Key Steps | Final Product | Overall Yield |

| Quinoline | N-Cbz-quinolinium ion | Trimethyl phosphite | Acylation, Phosphonylation, Hydrogenation, Hydrolysis | 1,2,3,4-Tetrahydroquinoline-2-phosphonic acid | 74% |

| 3,4-Dihydro-2(1H)-quinolinone | N-Cbz-acyliminium ion | Trimethyl phosphite | N-protection, DIBAL-H reduction, Phosphonylation, Hydrolysis | 1,2,3,4-Tetrahydroquinoline-2-phosphonic acid | 56% |

Advanced Spectroscopic and Computational Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For Boc-6-amino-1,2,3,4-tetrahydroquinoline, ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the tetrahydroquinoline ring system and the Boc protecting group exhibit characteristic chemical shifts and coupling patterns. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the saturated heterocyclic ring are found in the upfield region. The nine equivalent protons of the tert-butyl group of the Boc moiety give rise to a strong singlet, which is a hallmark of this protecting group.

¹³C NMR spectroscopy complements the proton NMR data by providing the chemical shifts for each carbon atom in the molecule. The carbonyl carbon of the Boc group is particularly diagnostic, appearing significantly downfield. The chemical shifts of the aromatic and aliphatic carbons provide further confirmation of the tetrahydroquinoline core structure.

While specific spectral data for this compound is not widely published in publicly accessible literature, the expected NMR data can be inferred from closely related structures. The following table presents typical ¹H and ¹³C NMR chemical shift ranges for key functional groups found in Boc-protected aminotetrahydroquinolines, based on data from analogous compounds.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 | 115 - 150 |

| N-H (Amine/Carbamate) | 4.0 - 8.0 | - |

| Aliphatic C-H (ring) | 1.8 - 3.5 | 20 - 50 |

| Boc (CH₃)₃ | ~1.5 | ~28 |

| Boc C=O | - | ~155 |

| Boc C(CH₃)₃ | - | ~80 |

| This is an interactive data table. You can sort and filter the data by clicking on the column headers. |

The precise chemical shifts and coupling constants are sensitive to the solvent used and the specific substitution pattern on the aromatic ring. A thorough analysis of 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be necessary for the complete and unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.

Computational Studies on Reactivity and Selectivity

Computational chemistry provides powerful insights into the electronic structure, stability, and reactivity of molecules, complementing experimental findings. For this compound, computational studies are instrumental in understanding its behavior in chemical transformations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations can be employed to determine the optimized geometry of this compound, as well as to calculate various molecular properties.

Key parameters that can be obtained from DFT analysis include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of chemical attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which can influence the molecule's stability and reactivity.

The following table summarizes the types of information that can be derived from DFT calculations on a molecule like this compound.

| Calculated Property | Significance |

| Optimized Geometry | Provides bond lengths, bond angles, and dihedral angles of the most stable conformation. |

| HOMO-LUMO Energies | Predicts reactivity and the nature of electronic transitions. |

| MEP Map | Identifies sites for electrophilic and nucleophilic attack. |

| NBO Charges | Quantifies the charge distribution on each atom. |

| This is an interactive data table. You can sort and filter the data by clicking on the column headers. |

DFT calculations are also extensively used to model reaction mechanisms, providing a detailed picture of the energy landscape of a chemical transformation. This includes the identification of transition states and the calculation of activation energies. For reactions involving this compound, such as electrophilic aromatic substitution, these models can predict the regioselectivity of the reaction.

By calculating the energies of the intermediates and transition states for substitution at different positions on the aromatic ring, it is possible to determine the most favorable reaction pathway. Factors such as the directing effect of the amino group (even when protected) and the steric hindrance of the Boc group can be quantitatively assessed. This predictive power is highly valuable in designing synthetic routes and optimizing reaction conditions to achieve the desired product with high selectivity.

In Situ Spectroscopic Monitoring of Reaction Progress

Understanding the kinetics and mechanism of a chemical reaction in real-time is crucial for process optimization and control. In situ spectroscopic techniques allow for the continuous monitoring of reactant consumption and product formation without the need for sampling and offline analysis.

For reactions involving this compound, such as its synthesis via Boc-protection of 6-amino-1,2,3,4-tetrahydroquinoline or its deprotection to release the free amine, in situ monitoring can be highly informative. Techniques like in situ Fourier-transform infrared (FTIR) spectroscopy are particularly well-suited for this purpose.

The progress of a Boc-protection reaction can be followed by monitoring the appearance of the characteristic carbonyl stretching vibration of the Boc group, typically in the range of 1680-1720 cm⁻¹. Conversely, during a deprotection reaction, the disappearance of this band and the appearance of N-H bending vibrations of the resulting primary amine can be tracked. nih.gov

This real-time data allows for the determination of reaction rates, the identification of reaction intermediates, and the optimization of parameters such as temperature, pressure, and catalyst loading. The ability to monitor reactions as they happen provides a deeper understanding of the underlying chemical processes and facilitates the development of more efficient and robust synthetic protocols.

Applications in Complex Molecule and Pharmaceutical Intermediate Synthesis

Role as a Key Synthetic Intermediate for THIQ-Based Compounds

Boc-6-amino-1,2,3,4-tetrahydroquinoline is a pivotal intermediate for constructing more elaborate molecules built upon the THIQ core. The tetrahydroisoquinoline motif is a privileged scaffold found in numerous alkaloids and synthetic compounds with a wide spectrum of biological activities. nih.govrsc.orgresearchgate.net The presence of the Boc (tert-butyloxycarbonyl) protecting group on the nitrogen at position 2 is crucial; it deactivates the secondary amine, preventing it from undergoing unwanted side reactions while allowing for transformations elsewhere on the molecule. This protective strategy is fundamental in multi-step syntheses. acs.org

The primary amino group at the 6-position on the aromatic ring provides a reactive site for a variety of chemical transformations. This functionality allows for the introduction of diverse substituents and the extension of the molecular structure. For instance, this amino group can be acylated, alkylated, or used in coupling reactions to attach other molecular fragments, thereby enabling the synthesis of a broad range of THIQ derivatives. These derivatives are often explored for their potential as therapeutic agents.

Classic synthetic strategies like the Pictet-Spengler condensation and the Bischler-Napieralski cyclization are commonly employed to create the initial THIQ core. nih.govrsc.orgresearchgate.net Once a substituted THIQ, such as the 6-amino variant, is formed and protected, it becomes a platform for further elaboration. The development of advanced synthetic methods, including domino reactions and multicomponent reactions (MCRs), has further expanded the utility of such intermediates, allowing for the efficient construction of complex THIQ-based compounds from simple precursors. rsc.orgnih.gov

Synthesis of Nitrogen-Containing Heterocycles and Alkaloid Precursors

Nitrogen-containing heterocycles are of immense importance in medicinal chemistry and materials science due to their prevalence in natural products and their diverse functional properties. openmedicinalchemistryjournal.comnih.gov this compound is not only a precursor for simple THIQ analogs but also serves as a starting point for the synthesis of more complex heterocyclic systems and natural alkaloid precursors.

The THIQ structure itself is the core of one of the largest families of alkaloids, including simple THIQs, benzylisoquinolines, and spirocyclic variants. nih.govacs.org The synthesis of these alkaloids often involves the strategic functionalization of a pre-formed THIQ ring. The 6-amino group on the scaffold can be converted into other functional groups or used as an anchor point to build additional rings, leading to polycyclic nitrogen-containing structures. For example, sequential reactions involving aminoalkynes and carbonyls, often mediated by metal catalysts, represent a powerful strategy for assembling complex heterocyclic scaffolds. mdpi.com

The biosynthesis of many THIQ alkaloids originates from amino acid precursors through cyclization reactions, a process mimicked in laboratory synthesis by methods like the Pictet-Spengler reaction. nih.govnih.gov Synthetic intermediates like this compound are invaluable in these biomimetic syntheses, providing a stable and reactive platform for constructing the intricate architectures of natural alkaloids.

| Precursor Type | Resulting Heterocycle/Alkaloid Class | Key Synthetic Transformation |

| β-phenylethylamine derivatives | Simple THIQ Alkaloids | Pictet-Spengler Condensation |

| N-Acyl β-phenylethylamines | Dihydroisoquinolines (then THIQs) | Bischler-Napieralski Cyclization |

| Boc-6-amino-THIQ | Functionalized THIQ Analogs | Acylation/Alkylation of 6-amino group |

| o-alkynyl amino aromatics | Fused Polycyclic Heterocycles | Intramolecular Annulation |

Strategy for Building Structurally Diverse THIQ Analogs

Diversity-oriented synthesis (DOS) is a powerful approach used in drug discovery to generate libraries of structurally diverse small molecules. mdpi.com this compound is an ideal scaffold for DOS strategies aimed at producing varied THIQ analogs. The molecule offers multiple points for diversification.

The primary strategies for generating diversity from this scaffold include:

Functionalization of the 6-Amino Group: This is the most straightforward point of diversification. A wide range of substituents can be introduced via reactions such as amide bond formation, reductive amination, and transition metal-catalyzed cross-coupling reactions.

Modification of the N-2 Position: The Boc group can be removed under acidic conditions to liberate the secondary amine. chempep.com This amine can then be functionalized with a variety of alkyl or acyl groups, introducing another layer of diversity. acs.org

Substitution at other positions: While more complex, modifications at other positions on the THIQ skeleton, such as the C1 position, can be achieved through various synthetic routes, often established before the introduction or functionalization of the 6-amino group. nih.gov

Multicomponent reactions (MCRs) are particularly effective for rapidly building complexity and diversity. For instance, MCRs have been used to synthesize 6-amino-8-aryl-1,2,3,4-tetrahydroisoquinoline derivatives in high yields from simple starting materials like 1-alkylpiperidin-4-one, malononitrile, and β-nitro styrene. rsc.org Such strategies allow for the creation of large libraries of THIQ analogs for screening in drug discovery programs. nih.gov

| Diversification Point | Reaction Type | Example Reagents |

| 6-Amino Group | Amide Coupling | Carboxylic acids, Acyl chlorides |

| 6-Amino Group | Reductive Amination | Aldehydes, Ketones |

| 6-Amino Group | Sulfonamide Formation | Sulfonyl chlorides |

| N-2 Position (post-deprotection) | N-Alkylation | Alkyl halides |

| N-2 Position (post-deprotection) | N-Acylation | Acyl chlorides, Anhydrides |

Integration into Solid-Phase Synthesis Protocols

Solid-phase synthesis (SPS) is a cornerstone of modern combinatorial chemistry and peptide synthesis, enabling the rapid and efficient production of compound libraries. chempep.compeptide.com The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away, leaving the desired compound attached to the resin. uci.edu

The this compound scaffold is well-suited for integration into solid-phase synthesis protocols. Typically, the THIQ molecule is attached to a solid support (resin) through one of its functional groups. For example, a THIQ-carboxylic acid derivative can be anchored to a resin like the Marshall linker or Wang resin. researchgate.net

Once the scaffold is immobilized, a series of chemical transformations can be performed. In the context of a Boc-protected THIQ scaffold, a typical solid-phase synthesis cycle would involve:

Immobilization: Attaching the THIQ building block to the solid support.

Deprotection: Removal of a protecting group (e.g., the Boc group on the N-2 amine) to reveal a reactive site. chempep.com

Coupling: Adding the next building block or molecular fragment to the newly exposed reactive site. nih.gov

Washing: Rinsing the resin to remove excess reagents and soluble byproducts.

Cleavage: Releasing the final, purified molecule from the solid support. nih.gov

This methodology has been successfully applied to create libraries of THIQ derivatives. For instance, solid-phase synthesis has been used to generate 1-substituted tetrahydroisoquinoline carboxamides from Boc-protected THIQ carboxylic acids. researchgate.net This approach allows for the systematic variation of different parts of the molecule, facilitating the generation of libraries of natural-product-like molecules for high-throughput screening. researchgate.netcore.ac.uk

Q & A

Q. What synthetic strategies are effective for introducing the Boc group to the 6-amino position of tetrahydroquinoline (THQ)?

The Boc (tert-butoxycarbonyl) protecting group is introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, in synthesizing 1-N-Boc-5,7-dichloro-THQ, the amino group at the 1-position undergoes nucleophilic substitution in anhydrous dichloromethane with triethylamine to prevent hydrolysis . Key steps include:

- Maintaining anhydrous conditions (critical for reagent stability).

- Monitoring reaction progress via TLC to avoid over-substitution.

- Purification using column chromatography or recrystallization.

Q. How should Boc-6-amino-THQ derivatives be characterized to confirm structural integrity?

Use a combination of:

- 1H/13C NMR : To verify Boc group integration (e.g., tert-butyl protons at δ 1.2–1.4 ppm) and THQ ring proton coupling patterns .

- IR spectroscopy : Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .

- Elemental analysis : Validate C, H, N composition.

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ for C14H18Cl2N2O2 at m/z 331.08) .

Q. What are critical considerations in designing a synthesis protocol for Boc-6-amino-THQ analogs?

- Regioselectivity : Use directing groups or protecting strategies to control functionalization at specific positions (e.g., Boc prevents undesired nitration at the amino site) .

- Solvent choice : Polar aprotic solvents (e.g., DCM, THF) enhance Boc-anhydride reactivity.

- Temperature control : Room temperature or mild heating (40–60°C) avoids Boc group cleavage.

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions on Boc-6-amino-THQ be addressed?

Computational modeling (e.g., DFT at B3LYP/6-31++G**) predicts preferred reaction sites by analyzing σ-complex stability. For example, Boc protection directs nitration to the 6-position by stabilizing electron-deficient intermediates . Experimentally, regioselectivity is confirmed via:

- NOESY NMR : To identify spatial proximity of substituents.

- X-ray crystallography : Resolves positional isomerism unambiguously.

Q. What methodologies improve enantiomeric purity in asymmetric synthesis of Boc-6-amino-THQ derivatives?

- Chiral catalysts : Pd(II) or Cu(I) complexes with phosphine ligands enable enantioselective cyclization (e.g., 85–92% ee achieved for 3,4-cis-THQ derivatives) .

- Kinetic resolution : Use enzymes (e.g., lipases) to hydrolyze undesired enantiomers.

- Chiral HPLC : Purify enantiomers post-synthesis.

Q. How do substituent variations impact the biological activity of Boc-6-amino-THQ analogs?

Systematic SAR studies reveal:

- Electron-withdrawing groups (e.g., Cl at 5,7-positions) enhance antifungal activity by increasing membrane disruption and ROS generation .

- Steric effects : Bulky substituents at the 2-position reduce activity due to hindered target binding.

Table 1 : Antifungal activity of select THQ derivatives

| Compound | Valsa mali (EC50, mg/L) | Sclerotinia sclerotiorum (EC50, mg/L) |

|---|---|---|

| 5n (2-Cl, 4-NH2) | 3.44 | 2.63 |

| Fluorozolidone | 12.7 | 9.8 |

| Data source: |

Q. What experimental approaches resolve contradictions in structure-activity data for THQ-based antimicrobials?

- Orthogonal assays : Combine MIC (minimal inhibitory concentration) testing with ROS quantification and TEM imaging to correlate chemical structure with membrane damage .

- Molecular docking : Predict binding interactions with bacterial DNA gyrase or fungal cytochrome P450 targets.

- Metabolic profiling : Assess stability under physiological conditions (e.g., pH 7.4 buffer, liver microsomes).

Methodological Guidance

Q. How to optimize reaction yields in Pd-catalyzed cyclization for THQ core synthesis?

- Catalyst loading : 2–5 mol% Pd(OAc)2 with ligands (e.g., BINAP) improves turnover.

- Substrate ratio : Maintain a 1:1.2 ratio of N-methylaniline to allyl aldehyde to minimize side products .

- Additives : Silver salts (Ag2CO3) scavenge halides, enhancing catalyst activity.

Q. What strategies mitigate decomposition of Boc-6-amino-THQ during storage?

- Storage conditions : –20°C under argon in amber vials to prevent light/oxidation.

- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to inhibit radical degradation.

Data Contradiction Analysis

Q. How to interpret conflicting reports on the antifungal efficacy of THQ derivatives?

Discrepancies often arise from:

- Strain variability : Activity against MRSA vs. S. aureus differs due to efflux pump expression .

- Assay conditions : Variations in broth microdilution pH or incubation time alter EC50 values.

Resolution requires standardized protocols (CLSI guidelines) and multi-lab validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.